
5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride: is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:
-
Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid or its derivative to form the benzodiazole core. For instance, 2-nitroaniline can be reduced to 1,2-diaminobenzene, which then reacts with formic acid under acidic conditions to yield the benzodiazole ring.
-
Introduction of the Piperidine Moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction. The benzodiazole intermediate is reacted with 3-chloropiperidine in the presence of a base such as potassium carbonate to form the desired product.
-
Methylation: : The final step involves the methylation of the benzodiazole ring at the 5-position. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
-
Formation of the Dihydrochloride Salt: : The free base of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated benzodiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine moiety can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-yl)-1H-benzodiazole
- 5-Methyl-1H-benzodiazole
- 2-(Piperidin-3-yl)-1H-1,3-benzodiazole
Uniqueness
5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to the presence of both the methyl group and the piperidine ring. This combination enhances its biological activity and makes it a versatile compound for various applications. The methyl group increases its lipophilicity, improving its ability to cross cell membranes, while the piperidine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;;/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOSAGBMCWZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


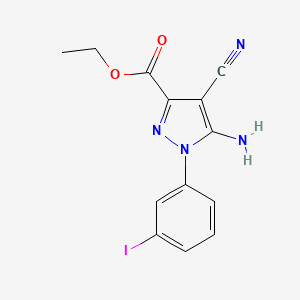
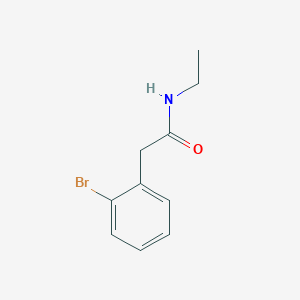

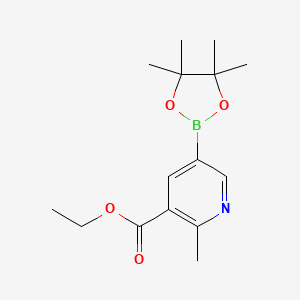
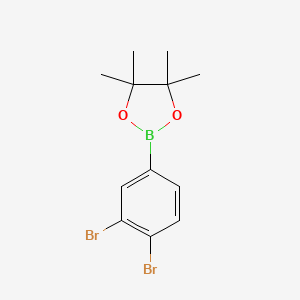
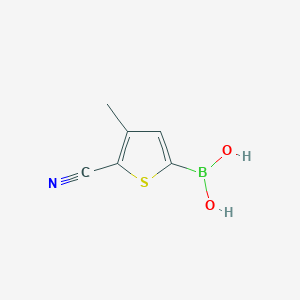

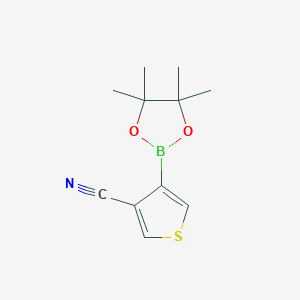
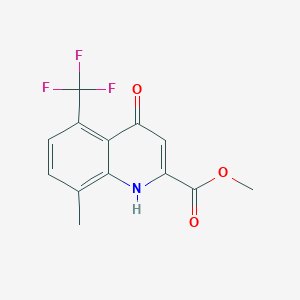
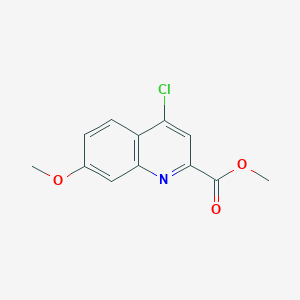
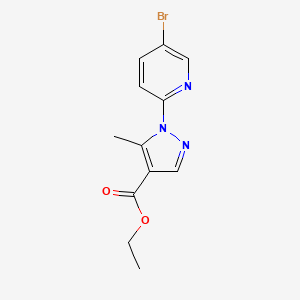
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)
